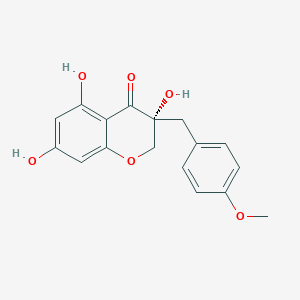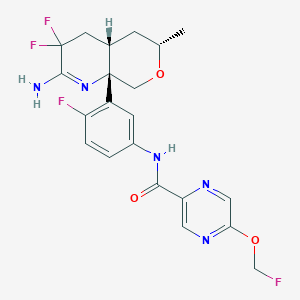
Tos-Gly-Pro-Arg-NHPh(4-NH2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Tos-Gly-Pro-Arg-NHPh(4-NH2) N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide , is a synthetic peptide derivative. This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the glycine residue, followed by a sequence of proline and arginine, and ending with a 4-aminophenylamide group. It is often used in biochemical research due to its ability to interact with various enzymes and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide typically involves the following steps:
Protection of Amino Groups: The amino groups of glycine, proline, and arginine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reactions: The protected amino acids are coupled sequentially using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Tosylation: The glycine residue is tosylated using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide: undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide: has a wide range of applications in scientific research:
Biochemistry: Used as a substrate for studying enzyme kinetics and inhibition.
Medicine: Investigated for its potential as an anticoagulant due to its ability to inhibit thrombin.
Chemistry: Utilized in the synthesis of complex peptides and proteins.
Industry: Employed in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through interaction with enzymes and proteins. The tosyl group enhances its binding affinity to specific enzyme active sites, while the peptide sequence mimics natural substrates, allowing it to act as a competitive inhibitor. The 4-aminophenylamide group further stabilizes the enzyme-inhibitor complex, enhancing its inhibitory potency.
Comparison with Similar Compounds
N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide: can be compared with other similar compounds such as:
N-p-Tosyl-Glycine-Proline-Arginine-Prolineamide: Lacks the 4-aminophenylamide group, resulting in lower inhibitory potency.
N-p-Tosyl-Glycine-Proline-Arginine-4-Nitrophenylamide: Contains a nitro group instead of an amino group, affecting its reactivity and binding affinity.
N-p-Tosyl-Glycine-Proline-Arginine-4-Hydroxyphenylamide: Contains a hydroxyl group, which alters its solubility and interaction with enzymes.
The uniqueness of N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide lies in its specific sequence and functional groups, which confer high binding affinity and inhibitory potency, making it a valuable tool in biochemical and medical research.
Properties
Molecular Formula |
C26H36N8O5S |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-(4-aminoanilino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H36N8O5S/c1-17-6-12-20(13-7-17)40(38,39)31-16-23(35)34-15-3-5-22(34)25(37)33-21(4-2-14-30-26(28)29)24(36)32-19-10-8-18(27)9-11-19/h6-13,21-22,31H,2-5,14-16,27H2,1H3,(H,32,36)(H,33,37)(H4,28,29,30)/t21-,22-/m0/s1 |
InChI Key |
LHIXVSSUGJJLKZ-VXKWHMMOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11932706.png)
![(1R,4S,5S,8S,9R,10R,12S,13S)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B11932712.png)
![2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide](/img/structure/B11932719.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B11932724.png)


![7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11932737.png)
![(7S)-2-(3,5-dimethoxy-4-methylphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11932756.png)
![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide](/img/structure/B11932758.png)
![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B11932761.png)
